molecular formula C18H19F8N5O2 B052970 Gemigliptin CAS No. 911637-19-9

Gemigliptin

Número de catálogo B052970
Número CAS: 911637-19-9
Peso molecular: 489.4 g/mol
Clave InChI: ZWPRRQZNBDYKLH-VIFPVBQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gemigliptin is a novel dipeptidyl peptidase (DPP)-4 inhibitor, developed for the treatment of hyperglycemia in patients with type 2 diabetes mellitus. It demonstrates potent DPP-4 inhibitory activity and is characterized by a long-acting and highly selective mechanism of action (Kim et al., 2016).

Synthesis Analysis

The development of Gemigliptin by LG Life Sciences marked a significant milestone as the first new anti-diabetic drug in the history of the Korean pharmaceutical industry. It was approved by the Korean Food and Drug Administration in June 2012 (Kim et al., 2013).

Molecular Structure Analysis

Gemigliptin is an orally bioavailable inhibitor of the serine protease DPP-4, exhibiting hypoglycemic and potential renoprotective activities. It binds to DPP-4 and inhibits the breakdown of incretin hormones, which in turn affects glucose metabolism (Definitions, 2020).

Chemical Reactions and Properties

Gemigliptin's primary amine reacts with ninhydrin in alkaline pH to produce a purple color (Ruhemann’s purple), which can be quantitatively measured by visible spectrophotometry. This reaction forms the basis of a method for determining gemigliptin's concentration in formulations (Gorumutchu et al., 2019).

Physical Properties Analysis

The spectrophotometric determination of gemigliptin, using a charge transfer complex method, validated its presence in bulk drug and tablet formulations. This method involved oxidation by NBS and subsequent complex formation, showcasing gemigliptin's chemical interactions and stability (Gorumutchu et al., 2019).

Chemical Properties Analysis

Gemigliptin exhibits potent anti-glycation properties, inhibiting the formation of advanced glycation end products (AGEs) in vitro and in diabetic mice. It also directly traps methylglyoxal, suggesting therapeutic potential for ameliorating AGE-related diabetic complications (Jung et al., 2014).

Aplicaciones Científicas De Investigación

  • Gemigliptin's Efficacy in Type 2 Diabetes : Gemigliptin is effective as monotherapy or in combination therapy for treating type 2 diabetes, showing potent DPP-4 inhibitory activity and improving glucose tolerance by increasing insulin secretion and reducing glucagon secretion (Kim et al., 2013); (Kim et al., 2016).

  • Pharmacokinetic Properties : Studies have evaluated the pharmacokinetics of gemigliptin, indicating its safety and effectiveness when coadministered with drugs like rosuvastatin or irbesartan, without significantly affecting the pharmacokinetic properties of these drugs (Choi et al., 2015).

  • Metabolism and Excretion : Gemigliptin is absorbed, metabolized, and excreted with a significant portion recovered from urine and feces, demonstrating a balance between metabolism and excretion (Kim et al., 2014).

  • Anti-glycation Properties : In both in vitro and in vivo studies, gemigliptin exhibits inhibitory effects on the formation of advanced glycation end products (AGEs), suggesting therapeutic potential for ameliorating AGE-related diabetic complications (Jung et al., 2014).

  • Drug Interactions and Safety : Gemigliptin's interactions with ketoconazole and rifampicin significantly alter its systemic exposure, suggesting the need for dose adjustments when coadministered with drugs that affect CYP3A4 activity (Noh et al., 2012).

  • Systematic Review and Meta-analysis : A review and meta-analysis of randomized controlled trials of gemigliptin demonstrated its superiority to placebo and comparability to other oral antidiabetic drugs in terms of effects on glycated hemoglobin, fasting plasma glucose, and other parameters (Oh et al., 2021).

  • Use in Post-Transplant Patients with Diabetes : Gemigliptin effectively lowers blood glucose levels without significant effects on immunosuppressive treatment, renal function, and liver enzymes in post-transplant patients with type 2 diabetes (Bae et al., 2019).

  • Clinical Use and Management in Diabetes : Various studies highlight gemigliptin's efficacy, safety, and patient compliance in the management of type 2 diabetes mellitus (Kim et al., 2016).

Safety And Hazards

Gemigliptin should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or exposure, immediate medical attention is required .

Direcciones Futuras

Gemigliptin shows promise as a treatment strategy for patients experiencing decreased salivary function associated with their advancing age . It is also being investigated for its potential application in improving COVID-19 patient outcomes .

Propiedades

IUPAC Name

1-[(2S)-2-amino-4-[2,4-bis(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoropiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F8N5O2/c19-16(20)3-1-12(32)31(8-16)6-9(27)5-13(33)30-4-2-10-11(7-30)28-15(18(24,25)26)29-14(10)17(21,22)23/h9H,1-8,27H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPRRQZNBDYKLH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1=O)CC(CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1=O)C[C@H](CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F8N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030150
Record name Gemigliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gemigliptin

CAS RN

911637-19-9
Record name Gemigliptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911637-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gemigliptin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911637199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gemigliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12412
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemigliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEMIGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DHU18M5D6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gemigliptin
Reactant of Route 2
Gemigliptin
Reactant of Route 3
Reactant of Route 3
Gemigliptin
Reactant of Route 4
Gemigliptin
Reactant of Route 5
Gemigliptin
Reactant of Route 6
Gemigliptin

Citations

For This Compound
1,470
Citations
SH Kim, JH Yoo, WJ Lee… - Diabetes & Metabolism …, 2016 - synapse.koreamed.org
… Various studies have shown that gemigliptin is an optimized … summarize the characteristics of gemigliptin and discuss its … the recent clinical studies of gemigliptin and compare it to the …
Number of citations: 52 synapse.koreamed.org
SE Park, BW Lee, JH Kim, WJ Lee… - Diabetes, Obesity …, 2017 - Wiley Online Library
… Subjects were randomized to receive gemigliptin 50 mg (n = … lower in patients who received gemigliptin than that in patients … In conclusion, gemigliptin and sitagliptin were more effective …
Number of citations: 32 dom-pubs.onlinelibrary.wiley.com
M Gutch, A Joshi, S Kumar, A Agarwal… - Indian Journal of …, 2017 - ncbi.nlm.nih.gov
… to gemigliptin, and hence, all subjects received gemigliptin at … who continued to receive gemigliptin while an additional 0.1… sitagliptin to gemigliptin. Hence, switching from sitagliptin to …
Number of citations: 12 www.ncbi.nlm.nih.gov
D Dutta, A Agarwal, I Maisnam… - Endocrinology and …, 2021 - synapse.koreamed.org
… groups on gemigliptin, a pyrimidine-piperidine derivative, explains the increased selectivity and potency of gemigliptin compared to other DPP4i drugs [1,2]. In humans, gemigliptin has …
Number of citations: 18 synapse.koreamed.org
H Oh, HD Nguyen, IM Yoon, BR Ahn, MS Kim - Scientific Reports, 2021 - nature.com
… gemigliptin as compared to those of placebo and other oral antidiabetic drugs (OADs). In conclusion, we found that gemigliptin … Further, gemigliptin was more effective than other OADs …
Number of citations: 6 www.nature.com
SH Kim, SH Lee, HJ Yim - Archives of pharmacal research, 2013 - Springer
… Clinical pharmacokinetic and pharmacodynamic data suggest the efficacy and once daily dosing of gemigliptin. In clinical phase III studies, gemigliptin was efficacious as either …
Number of citations: 54 link.springer.com
E Jung, J Kim, SH Kim, S Kim, MH Cho - European Journal of …, 2015 - Elsevier
… 4 and podocyte-specific inhibition of reactive oxygen species production by gemigliptin was not shown in this study, we demonstrated that gemigliptin led to the reduction of renal DPP-4 …
Number of citations: 57 www.sciencedirect.com
SH Kim, E Jung, MK Yoon, OH Kwon… - European Journal of …, 2016 - Elsevier
… of gemigliptin in vitro and in vivo and compared them to those of the other DPP-4 inhibitors. Gemigliptin was a … The kinetics of DPP-4 inhibition by gemigliptin was characterized by a fast …
Number of citations: 23 www.sciencedirect.com
D Shin, YM Cho, SH Lee, KS Lim, JA Kim… - Clinical drug …, 2014 - Springer
… interactions between gemigliptin and metformin and investigated their tolerability. … on the pharmacokinetics of gemigliptin or metformin. The inhibition of DPP-4 by gemigliptin was not …
Number of citations: 23 link.springer.com
GS Jung, JH Jeon, MS Choe, SW Kim… - Diabetes & …, 2016 - synapse.koreamed.org
… Gemigliptin efficiently inhibited lipopolysaccharide-induced pro-inflammatory … gemigliptin on a DKD model of type 1 diabetes. The aim of this study was to investigate whether gemigliptin …
Number of citations: 30 synapse.koreamed.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.